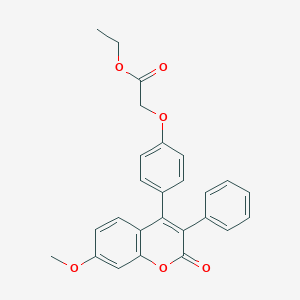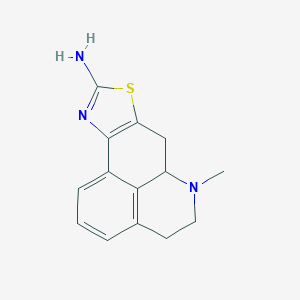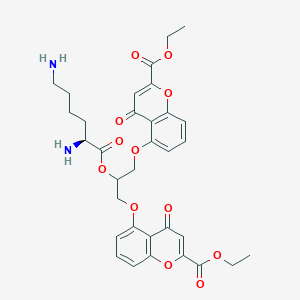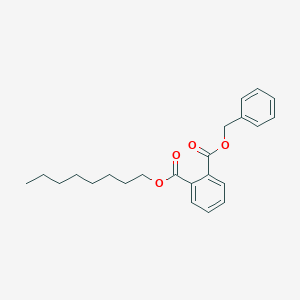
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester, also known as Etoposide, is a chemotherapeutic drug used in the treatment of various types of cancer. It is a semi-synthetic derivative of podophyllotoxin, a natural compound found in the roots of the American mandrake plant. Etoposide is a topoisomerase II inhibitor, which means it prevents the DNA strands from rejoining after they have been cut, leading to cell death.
Mécanisme D'action
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By preventing the DNA strands from rejoining after they have been cut, this compound causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound an effective anti-cancer drug, as cancer cells are rapidly dividing and therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause DNA damage, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells. It can also affect the immune system and cause side effects such as nausea, vomiting, and hair loss.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a widely used anti-cancer drug and has been extensively studied in laboratory experiments. Its mechanism of action makes it a valuable tool for studying DNA replication and repair. However, this compound can be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict patient response to this compound, which could help to personalize cancer treatment. Additionally, there is ongoing research into the development of new topoisomerase II inhibitors that could be more effective and less toxic than this compound.
Méthodes De Synthèse
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is synthesized through a multi-step process, starting with the isolation of podophyllotoxin from the mandrake plant. The podophyllotoxin is then modified through a series of chemical reactions to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has been extensively studied for its anti-cancer properties and is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. It has also been shown to be effective in the treatment of certain childhood cancers, such as neuroblastoma and Wilms' tumor.
Propriétés
| 111038-34-7 | |
Formule moléculaire |
C26H22O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(7-methoxy-2-oxo-3-phenylchromen-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3 |
Clé InChI |
WSHXYLCAMYHQCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
| 111038-34-7 | |
Synonymes |
Ethyl (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)acetat e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















